molecular formula C18H18N4O4S B10979521 4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide

4-cyano-N,N-diethyl-3-methyl-5-{[(4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide

Cat. No.: B10979521
M. Wt: 386.4 g/mol
InChI Key: XNIZYUPEFDTKJU-UHFFFAOYSA-N
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Description

4-CYANO-NN-DIETHYL-3-METHYL-5-(4-NITROBENZAMIDO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 4-CYANO-NN-DIETHYL-3-METHYL-5-(4-NITROBENZAMIDO)THIOPHENE-2-CARBOXAMIDE involves multiple steps, typically starting with the formation of the thiophene ring. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-CYANO-NN-DIETHYL-3-METHYL-5-(4-NITROBENZAMIDO)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-CYANO-NN-DIETHYL-3-METHYL-5-(4-NITROBENZAMIDO)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CYANO-NN-DIETHYL-3-METHYL-5-(4-NITROBENZAMIDO)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as inhibitors of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative .

Comparison with Similar Compounds

4-CYANO-NN-DIETHYL-3-METHYL-5-(4-NITROBENZAMIDO)THIOPHENE-2-CARBOXAMIDE can be compared with other thiophene derivatives, such as:

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

What sets 4-CYANO-NN-DIETHYL-3-METHYL-5-(4-NITROBENZAMIDO)THIOPHENE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties .

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

4-cyano-N,N-diethyl-3-methyl-5-[(4-nitrobenzoyl)amino]thiophene-2-carboxamide

InChI

InChI=1S/C18H18N4O4S/c1-4-21(5-2)18(24)15-11(3)14(10-19)17(27-15)20-16(23)12-6-8-13(9-7-12)22(25)26/h6-9H,4-5H2,1-3H3,(H,20,23)

InChI Key

XNIZYUPEFDTKJU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N)C

Origin of Product

United States

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